REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[NH:7][CH:8]([CH3:9])[C:10]([NH:11][c:12]1[c:13]([C:18](=[O:5])[c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[cH:14][cH:15][cH:16][cH:17]1)=[O:26])([CH3:6])([CH3:25])[CH3:27].[Cl:29][CH:30]([Cl:31])[Cl:32].[ClH:28]>>[N:7]1=[C:18]([c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[c:13]2[c:12]([cH:17][cH:16][cH:15][cH:14]2)[NH:11][C:10](=[O:26])[CH:8]1[CH3:9]
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Name
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CC(NC(=O)OC(C)(C)C)C(=O)Nc1ccccc1C(=O)c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(NC(=O)OC(C)(C)C)C(=O)Nc1ccccc1C(=O)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CC1N=C(c2ccccc2)c2ccccc2NC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |